

4-(Chloromethyl)morpholine hydrochloride molecular weight

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Compound of Interest

Compound Name: 4-(Chloromethyl)morpholine
hydrochloride

CAS No.: 1821522-53-5

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An In-Depth Technical Guide to **4-(Chloromethyl)morpholine Hydrochloride**: Properties, Synthesis, and Applications

Introduction

4-(Chloromethyl)morpholine hydrochloride is a reactive heterocyclic compound of significant interest to the chemical and pharmaceutical industries. As a derivative of morpholine, a heterocycle featuring both amine and ether functional groups, it provides a unique combination of physicochemical properties.^[1] The presence of a reactive chloromethyl group attached to the morpholine nitrogen makes it a valuable electrophilic building block, or synthon, for organic synthesis. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular characteristics, synthesis, analytical validation, reactivity, and applications, with a focus on its role in medicinal chemistry. Its utility as a precursor for introducing the morpholine moiety—a privileged structure known to improve the pharmacokinetic profile of drug candidates—underpins its importance in the development of novel therapeutics.^[2]

Physicochemical and Structural Characteristics

4-(Chloromethyl)morpholine hydrochloride is the salt formed by treating the parent compound, 4-(chloromethyl)morpholine, with hydrochloric acid.^[3] This process protonates the basic nitrogen atom of the morpholine ring, increasing the compound's stability and water

solubility, which facilitates its handling and use in various reaction conditions. The key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ Cl ₂ NO	[3]
Molecular Weight	172.05 g/mol	[3]
IUPAC Name	4-(chloromethyl)morpholine;hydrochloride	[3]
SMILES	C1COCCN1CCl.Cl	[3]
Appearance	White to off-white crystalline powder	[4][5]
Melting Point	~180-187 °C (decomposes) for related compound	[6][7]
Solubility	Soluble in water	[8]

The structure consists of a saturated six-membered morpholine ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The reactive chloromethyl (-CH₂Cl) group is attached to the nitrogen atom. In the hydrochloride salt form, the nitrogen atom is protonated and associated with a chloride counter-ion.

Synthesis and Purification

The synthesis of N-alkylated morpholines, including their chlorinated derivatives, is a cornerstone of many multi-step synthetic processes in drug discovery. The preparation of **4-(Chloromethyl)morpholine hydrochloride** relies on fundamental reactions of secondary amines.

Causality in Synthetic Design

The chosen synthetic pathway is based on the established reactivity of morpholine as a secondary amine. The most common approach involves a two-step process:

- Hydroxymethylation: Reaction of morpholine with formaldehyde (or its equivalent, paraformaldehyde) to form the N-hydroxymethyl intermediate. This is a standard Mannich-type reaction precursor step.
- Chlorination: Conversion of the hydroxyl group to a chloride using a suitable chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). Thionyl chloride is particularly effective as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The hydrochloride salt is often formed in situ or during workup.

This sequence provides a reliable and scalable method for producing the desired reactive intermediate.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.^[9]

Step 1: Formation of N-(hydroxymethyl)morpholine

- To a stirred suspension of paraformaldehyde (3.3 g, 0.11 mol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (8.7 g, 0.10 mol) dropwise at room temperature.
- Heat the mixture to reflux (approx. 40°C) for 2 hours until the solution becomes clear.
- Cool the reaction mixture to room temperature. The resulting solution contains the N-(hydroxymethyl)morpholine intermediate and is used directly in the next step.

Step 2: Chlorination and Salt Formation

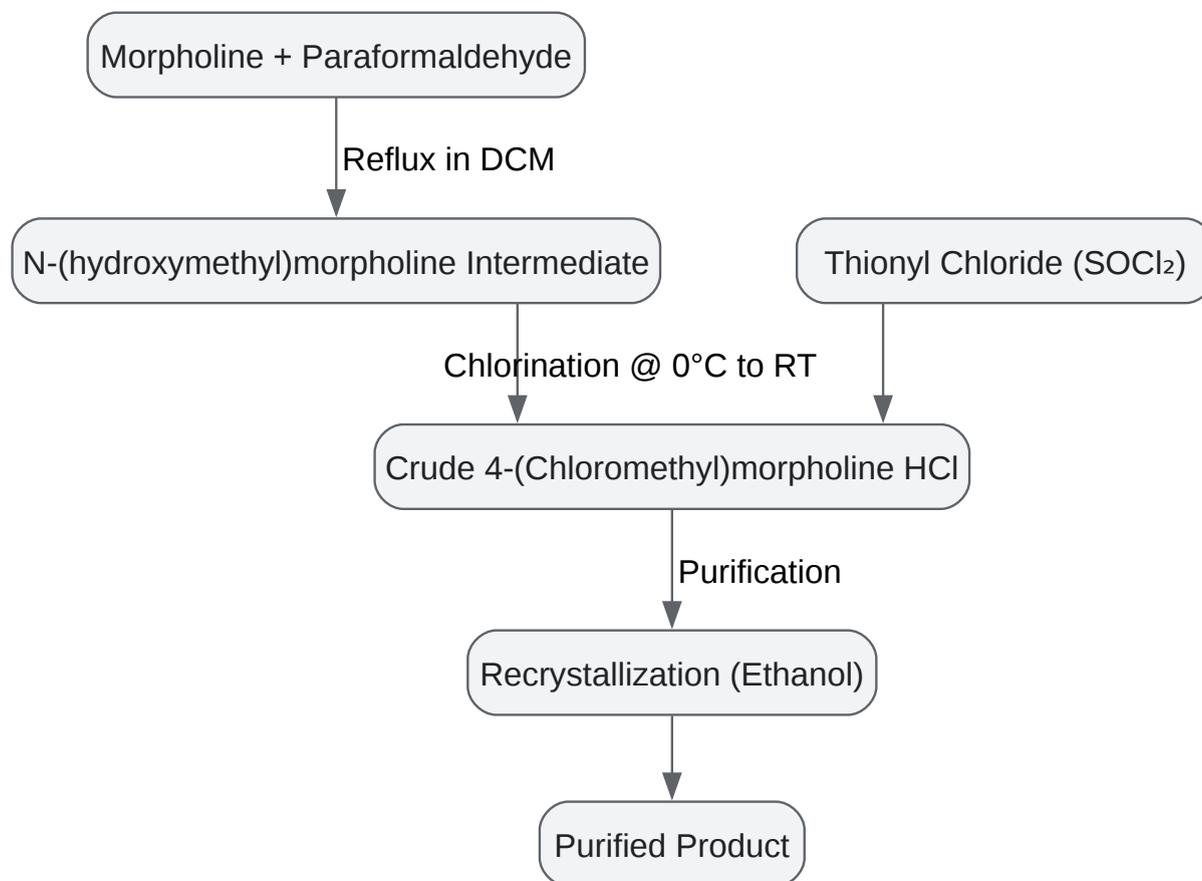
- Cool the solution from Step 1 to 0°C using an ice bath.
- Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Gas evolution (SO₂ and HCl) will be observed.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

- A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold DCM to remove any unreacted starting materials.
- Dry the white solid under vacuum to yield **4-(Chloromethyl)morpholine hydrochloride**.

Purification Protocol

For applications requiring high purity, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/methanol mixture.[9]

- Dissolve the crude solid in a minimum amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.



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*Synthesis and purification workflow for **4-(Chloromethyl)morpholine hydrochloride**.*

Analytical Characterization for Quality Control

Confirming the identity and purity of **4-(Chloromethyl)morpholine hydrochloride** is critical, especially when it is intended for use as a pharmaceutical intermediate. A combination of spectroscopic methods provides a self-validating system for quality control.

Technique	Expected Result
^1H NMR	Signals corresponding to the morpholine ring protons (typically two multiplets or triplets around 2.5-4.0 ppm) and a distinct singlet for the chloromethyl (-CH ₂ Cl) protons further downfield (approx. 4.5-5.5 ppm).
^{13}C NMR	Peaks for the morpholine ring carbons (approx. 50-70 ppm) and a peak for the chloromethyl carbon.
IR Spectroscopy	Characteristic C-H stretching (alkane), C-O-C stretching (ether), and C-N stretching vibrations. A C-Cl stretch will also be present (typically 600-800 cm ⁻¹).
Mass Spectrometry	The mass spectrum of the free base (C ₅ H ₁₀ ClNO) would show a molecular ion peak (M ⁺) at m/z ≈ 135, with a characteristic M+2 isotope peak at ≈137 (approx. 1/3 the intensity) due to the presence of ³⁷ Cl.[10]

Reactivity and Mechanistic Insights

The primary utility of **4-(Chloromethyl)morpholine hydrochloride** stems from its nature as an alkylating agent. The chloromethyl group is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the positively charged morpholinium nitrogen.

It readily reacts with a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions, to install a "morpholinomethyl" group onto the target molecule. This reaction is a classic S_N2 nucleophilic substitution, where the nucleophile attacks the methylene carbon and displaces the chloride leaving group. The hydrochloride form can be used directly, often with an added base to deprotonate the nucleophile and neutralize the HCl generated during the reaction.

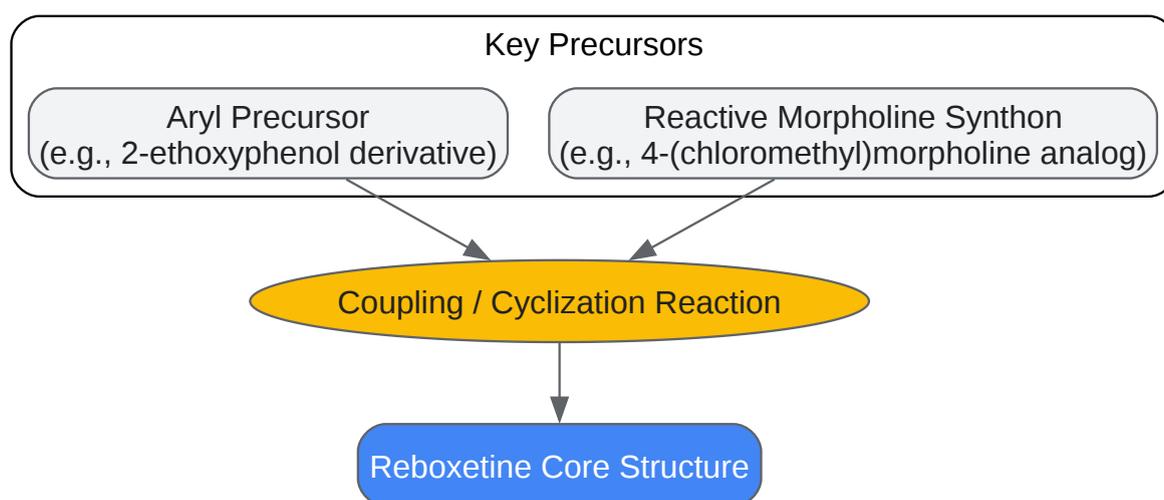
General mechanism for nucleophilic substitution using 4-(Chloromethyl)morpholine.

Application in Drug Development: A Case Study of Reboxetine Synthesis

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][11] Its inclusion often enhances aqueous solubility, metabolic stability, and receptor binding affinity. **4-(Chloromethyl)morpholine hydrochloride** serves as a key reagent for incorporating this valuable moiety.

A prominent example is the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[12][13] While various synthetic routes to Reboxetine exist, many rely on the construction of its core 2-substituted morpholine structure.[14][15] Reagents like 4-(chloromethyl)morpholine or its analogues are instrumental in building the heterocyclic core or attaching it to other fragments of the molecule.

The diagram below illustrates the conceptual role of a morpholine synthon in the assembly of the Reboxetine backbone. An appropriately substituted precursor is cyclized or coupled to form the final drug structure, highlighting the importance of having reactive, pre-formed morpholine building blocks available.



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Conceptual role of a morpholine synthon in the synthesis of Reboxetine.

Safety, Handling, and Storage

As a reactive alkylating agent, **4-(Chloromethyl)morpholine hydrochloride** and its analogues must be handled with appropriate care. The following information is synthesized from safety data sheets for closely related compounds.[\[8\]](#)[\[16\]](#)[\[17\]](#)

Hazard Identification

Hazard Class	GHS Category	Statement
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed [17]
Acute Toxicity (Dermal)	Category 4	H312: Harmful in contact with skin [3]
Skin Corrosion	Category 1B	H314: Causes severe skin burns and eye damage [17]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction [3] [8]
Aquatic Hazard	Chronic 3	H412: Harmful to aquatic life with long lasting effects [3] [17]

Handling and Storage Protocol

- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[\[8\]](#)[\[16\]](#) Eyewash stations and safety showers must be readily accessible.[\[8\]](#)[\[16\]](#)
- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[\[18\]](#)
- **Handling:** Avoid creating dust. Do not get in eyes, on skin, or on clothing.[\[16\]](#) Wash hands thoroughly after handling.[\[18\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[8\]](#)[\[16\]](#) Keep away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[\[8\]](#)[\[16\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

4-(Chloromethyl)morpholine hydrochloride is more than a simple chemical; it is a versatile and enabling tool for chemical synthesis. Its well-defined reactivity, coupled with the desirable properties of the morpholine scaffold, makes it an invaluable intermediate for drug development professionals and organic chemists. From its fundamental physicochemical properties to its application in constructing complex molecules like Reboxetine, a thorough understanding of this reagent allows researchers to leverage its full potential in creating the next generation of therapeutics. Proper handling and adherence to safety protocols are paramount to harnessing its capabilities safely and effectively.

References

- PubChem. **4-(Chloromethyl)morpholine hydrochloride**. National Center for Biotechnology Information. [\[Link\]](#)
- African Journal of Pure and Applied Chemistry. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. [\[Link\]](#)
- Kumar, V., & Sharma, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. *Future Journal of Pharmaceutical Sciences*, 10(1), 26. [\[Link\]](#)
- International Journal of Advanced in Management, Technology and Engineering Sciences. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. *ijamtes.org*. [\[Link\]](#)
- Popik, P., & Layer, R. T. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 18(20), 5550-5553. [\[Link\]](#)
- Trifonov, R. E. (2013). Morpholines. Synthesis and Biological Activity. *Russian Journal of General Chemistry*, 83(11), 2265-2292. [\[Link\]](#)
- Chemical Processing. MORPHOLINE. [\[Link\]](#)

- Ibracero. SAFETY DATA SHEET: 103620 - 4-(2-Chloroethyl)morpholine hydrochloride. [[Link](#)]
- Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [[Link](#)]
- PubChemLite. **4-(chloromethyl)morpholine hydrochloride** (C₅H₁₀ClNO). [[Link](#)]
- Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [[Link](#)]
- Vitaku, E., & Njardarson, J. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 835-846. [[Link](#)]
- New Drug Approvals. (+)-(S,S)-Reboxetine succinate, Esreboxetine succinate. [[Link](#)]
- Wikipedia. Morpholine. [[Link](#)]
- Organic Syntheses. α -PHENETHYL ALCOHOL, 1-METHOXYMETHYL ETHER. [[Link](#)]
- Sarex. 4-(2-Chloroethyl) Morpholine HCL. [[Link](#)]
- Wiley Science Solutions. Morpholine hydrochloride. SpectraBase. [[Link](#)]

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Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Chloromethyl)morpholine hydrochloride | C₅H₁₁Cl₂NO | CID 17770237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 5. 4-(2-Chloroethyl)morpholine hydrochloride, 99% 100 g | Request for Quote [thermofisher.com]

- [6. darshanpharmachem.com \[darshanpharmachem.com\]](https://www.darshanpharmachem.com)
- [7. 4-\(2-氯乙基\)吗啉 盐酸盐 99% | Sigma-Aldrich \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [8. assets.thermofisher.cn \[assets.thermofisher.cn\]](https://assets.thermofisher.cn)
- [9. 4-\(2-Chloroethyl\)morpholine hydrochloride synthesis - chemicalbook \[chemicalbook.com\]](https://www.chemicalbook.com)
- [10. PubChemLite - 4-\(chloromethyl\)morpholine hydrochloride \(C5H10ClNO\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- [11. atamankimya.com \[atamankimya.com\]](https://www.atamankimya.com)
- [12. ijamtes.org \[ijamtes.org\]](https://www.ijamtes.org)
- [13. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [15. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [16. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- [17. dcfinechemicals.com \[dcfinechemicals.com\]](https://www.dcfinechemicals.com)
- [18. tcichemicals.com \[tcichemicals.com\]](https://www.tcichemicals.com)
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